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molecular formula C4Cl4N2 B156064 2,4,5,6-Tetrachloropyrimidine CAS No. 1780-40-1

2,4,5,6-Tetrachloropyrimidine

Cat. No. B156064
M. Wt: 217.9 g/mol
InChI Key: GVBHCMNXRKOJRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04659827

Procedure details

242 g of molten 4,5,6-trichloro-2-trichloromethylpyrimidine are metered into a mixture, warmed to 75°-80° C., of 1,200 ml of water, 600 ml of 50% strength sodium hydroxide solution and 15 ml of an emulsifier solution over a heated dropping funnel in the course of 1.5 hours. A rise in temperature to 95° C. is to be observed as a result of exothermic heat of reaction. A clear amber-coloured solution results. After a further hour at 90°-95° C., the reaction solution is cooled and brought to pH 6 with hydrochloric acid. The product which has crystallised out is filtered off with suction, rinsed with about 70 ml of water and dried. 119 g (82% of theory) of a sand-coloured crystalline substance of melting point 302°-303° C. (decomposition) are obtained. The substance proves to be identical, by comparison of the IR and melting point, to 5,6-dichloro-2,4-dihydroxypyrimidine, which was obtained by hydrolysis of 2,4,5,6-tetrachloropyrimidine according to German Offenlegungsschrift 2,153,511. A small amount of 5,6-dichloro-4-hydroxy-2-pyrimidinecarboxylic acid is detectable in the filtrate.
Quantity
242 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
emulsifier solution
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[C:6]([Cl:9])[N:5]=[C:4](C(Cl)(Cl)Cl)[N:3]=1.[OH-:14].[Na+].[ClH:16].[OH2:17]>>[Cl:8][C:7]1[C:6]([OH:17])=[N:5][C:4]([OH:14])=[N:3][C:2]=1[Cl:1].[Cl:16][C:4]1[N:3]=[C:2]([Cl:1])[C:7]([Cl:8])=[C:6]([Cl:9])[N:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
242 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1Cl)Cl)C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
emulsifier solution
Quantity
15 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in the course of 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
to 95° C.
CUSTOM
Type
CUSTOM
Details
a result
TEMPERATURE
Type
TEMPERATURE
Details
of exothermic heat of reaction
CUSTOM
Type
CUSTOM
Details
A clear amber-coloured solution results
WAIT
Type
WAIT
Details
After a further hour at 90°-95° C.
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution is cooled
CUSTOM
Type
CUSTOM
Details
The product which has crystallised out
FILTRATION
Type
FILTRATION
Details
is filtered off with suction
WASH
Type
WASH
Details
rinsed with about 70 ml of water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
119 g (82% of theory) of a sand-coloured crystalline substance of melting point 302°-303° C. (decomposition) are obtained

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC(=NC1Cl)O)O
Name
Type
product
Smiles
ClC1=NC(=C(C(=N1)Cl)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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